molecular formula C9H12O4 B13442935 (1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene

(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene

Cat. No.: B13442935
M. Wt: 184.19 g/mol
InChI Key: PYIXJBDYFFHTSP-SOSBWXJGSA-N
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Description

(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[52202,6]undec-10-ene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield specific ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which (1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene include:

Uniqueness

What sets this compound apart is its distinct tricyclic structure, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene

InChI

InChI=1S/C9H12O4/c1-9(2)10-7-5-3-4-6(13-12-5)8(7)11-9/h3-8H,1-2H3/t5-,6+,7+,8-

InChI Key

PYIXJBDYFFHTSP-SOSBWXJGSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H]3C=C[C@@H]([C@H]2O1)OO3)C

Canonical SMILES

CC1(OC2C3C=CC(C2O1)OO3)C

Origin of Product

United States

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